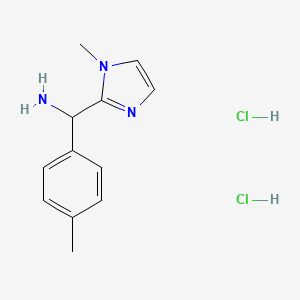

c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

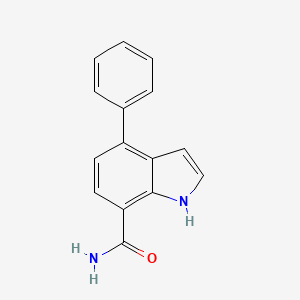

“c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride” is a chemical compound with the molecular formula C5H7N3•2HCl and a molecular weight of 184.07 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (1-Methyl-1 H -imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCn1ccnc1CN . The InChI key for this compound is PZSMLGOAJXSDMK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 184.07 and an empirical formula of C5H7N3•2HCl .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research indicates that imidazoline derivatives, closely related to c-(1-Methyl-1H-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride, have been investigated for their potential as corrosion inhibitors. Specifically, halogen-substituted imidazoline derivatives have demonstrated effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. The studies employed methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the performance of these inhibitors. Theoretical calculations supported the experimental findings, showing that certain chloride-substituted compounds exhibited superior inhibitory performance compared to their fluoride-substituted counterparts (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Synthesis and Structural Analysis

Another significant application involves the synthesis and crystal structure analysis of compounds structurally similar to c-(1-Methyl-1H-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride. For instance, the spontaneous reaction between methimazole (a known thyreostatic drug) and 1,2-dichloroethane led to the formation of a compound that, upon crystallization, provided insights into its molecular structure. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Štefan, Matković-Čalogović, Filić, & Dumić, 2020).

Metal Complexation

Imidazolyl derivatives have also been explored for their ability to form complexes with metals, which has implications in catalysis, material science, and potentially therapeutic applications. Studies on VIVO complexes with bis(imidazol-2-yl) derivatives revealed the formation of mono- and bis-chelated species, showcasing the versatility of these ligands in coordinating with metals. Such complexes were characterized using various spectroscopic techniques, demonstrating the potential of imidazolyl derivatives in the development of novel metal-based catalysts or therapeutic agents (Várnagy, Csorba, Kiss, Garribba, Micera, & Sanna, 2007).

DNA Interaction and Cytotoxicity

The interaction of Cu(II) complexes of tridentate ligands, including those with imidazole groups, with DNA has been studied to understand their binding mechanisms and potential applications in chemotherapy. Such complexes have shown promising DNA binding properties and exhibited nuclease activity, which could be leveraged for therapeutic purposes. Additionally, these studies contribute to the understanding of the structural requirements for effective DNA interaction, which is crucial for the design of novel chemotherapeutic agents (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-(4-methylphenyl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-3-5-10(6-4-9)11(13)12-14-7-8-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDNVHYOSPAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=NC=CN2C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669553 |

Source

|

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)-1-(4-methylphenyl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride | |

CAS RN |

1216236-39-3 |

Source

|

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)-1-(4-methylphenyl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)

![Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B572530.png)

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)

![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)

![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)

![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)

![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)